4-acetyl-1H-pyrrole-3-carbaldehyde
CAS No.: 24445-11-2
Cat. No.: VC17248299
Molecular Formula: C7H7NO2
Molecular Weight: 137.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24445-11-2 |
|---|---|
| Molecular Formula | C7H7NO2 |
| Molecular Weight | 137.14 g/mol |
| IUPAC Name | 4-acetyl-1H-pyrrole-3-carbaldehyde |
| Standard InChI | InChI=1S/C7H7NO2/c1-5(10)7-3-8-2-6(7)4-9/h2-4,8H,1H3 |
| Standard InChI Key | ORUDJQBGSUIFRQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CNC=C1C=O |
Introduction
Chemical Structure and Physicochemical Properties
The pyrrole ring in 4-acetyl-1H-pyrrole-3-carbaldehyde adopts a planar configuration, with the acetyl (-COCH₃) and formyl (-CHO) groups influencing its electronic distribution. The acetyl group at the 4-position donates electron density through resonance, while the formyl group at the 3-position introduces electrophilic character, making the compound reactive toward nucleophilic additions .
Table 1: Key Physicochemical Properties
The absence of a reported CAS number for the 4-acetyl isomer suggests it remains understudied compared to its 1-acetyl counterpart.
Synthetic Methodologies
Hantzsch Pyrrole Synthesis Adaptations
The Hantzsch reaction, traditionally used for pyrrole synthesis, can be modified to introduce acetyl and formyl groups. For example, tert-butyl acetoacetates and α-bromoketones undergo cyclization in the presence of amines to form pyrrole-3-carboxylic acids . Adapting this method, 4-acetyl-1H-pyrrole-3-carbaldehyde might be synthesized via:
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Condensation: Reacting γ-ketoaldehydes with ammonia or primary amines.
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Oxidation: Selective oxidation of a hydroxymethyl group to a formyl group at C-3 .
Table 2: Comparative Synthesis Routes
| Method | Yield (%) | Conditions | Key Catalyst |
|---|---|---|---|
| ZrOCl₂·8H₂O-catalyzed | 88 | THF/H₂O (2:1), RT | ZrOCl₂·8H₂O |
| Co(III)-catalyzed C–H activation | 85 | 80°C, H₂O | Cp*Co(III) |
| Hantzsch variant | 63 | Flow reactor, 2.5 h | HBr (in situ) |
Zirconium-based catalysts, such as ZrOCl₂·8H₂O, have shown high efficiency in pyrrole synthesis, achieving 88% yield for 1-acetyl analogs .
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The formyl group at C-3 directs electrophiles to the C-2 and C-5 positions. For instance, bromination or nitration occurs preferentially at these sites, enabling the synthesis of polyfunctionalized pyrroles .
Nucleophilic Additions
The acetyl group participates in Claisen-Schmidt condensations, forming α,β-unsaturated ketones. This reactivity is exploited in creating extended π-systems for materials science applications .
Biological Activities and Mechanisms
| Activity | Target | Efficacy (IC₅₀) | Model System |
|---|---|---|---|
| MEK Inhibition | BRAF-mutant melanoma | 17 nM | In vitro |
| Antimicrobial | E. coli | 32 µg/mL | Agar diffusion |
| Antifungal | C. albicans | 45 µg/mL | Broth dilution |
Neuropharmacological Applications
Acetylated pyrroles modulate GABA receptors, suggesting utility in treating anxiety and epilepsy. The acetyl group enhances blood-brain barrier permeability, a critical factor in CNS drug design.
Industrial and Materials Science Applications
Organic Electronics
The conjugated system of 4-acetyl-1H-pyrrole-3-carbaldehyde facilitates charge transport, making it a candidate for organic field-effect transistors (OFETs). Thin films of analogous pyrroles exhibit hole mobility up to 0.12 cm²/V·s .
Catalysis
Pyrrole derivatives serve as ligands in transition metal catalysis. For example, Cp*Co(III) complexes with pyrrole-carbaldehyde ligands catalyze C–H activation reactions with turnover numbers (TON) exceeding 10⁴ .
Future Research Directions
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Stereoselective Synthesis: Developing asymmetric routes to access enantiopure pyrroles for chiral drug candidates.
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Proteolysis-Targeting Chimeras (PROTACs): Exploiting the acetyl group for E3 ligase recruitment in targeted protein degradation .
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Green Chemistry: Optimizing solvent-free or aqueous-phase syntheses to enhance sustainability .
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